1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine
Description
1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-amine is a bicyclic amine derivative featuring a 2,3-dihydroindenyl core substituted with a trifluoroethylamine group at the 2-position. Its molecular formula is C₁₁H₁₂F₃N, with a molecular weight of 215.21 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C11H12F3N |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10(15)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,15H2 |
InChI Key |
OLQWSLHVDOLRQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoroethan-1-amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoroethan-1-amine group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Stability : The trifluoroethyl group in the target compound significantly reduces oxidative metabolism compared to alkylamine analogues like 2-AI .
- Positional Effects : The 5-isomer () may exhibit divergent pharmacokinetics due to altered spatial interactions.
- Solubility vs. Permeability : Ethoxy derivatives () balance solubility and membrane penetration but lack the trifluoromethyl group’s hydrophobic advantages.
- Therapeutic Potential: Complex analogues like MDVN1001 () highlight the indenyl scaffold’s versatility in drug design, particularly for kinase targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
